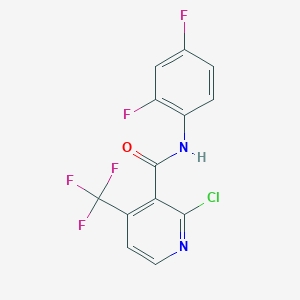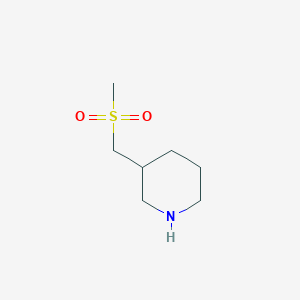
Methyl undecafluorocyclohexanecarboxylate
Vue d'ensemble
Description
Methyl undecafluorocyclohexanecarboxylate is a fluorinated ester compound known for its unique chemical properties and potential applications in various fields. This compound features a cyclohexane ring with eleven fluorine atoms and a carboxylate ester group, making it highly stable and resistant to degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl undecafluorocyclohexanecarboxylate typically involves the fluorination of cyclohexane derivatives followed by esterification. One common method includes the reaction of undecafluorocyclohexanecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to enhance efficiency and yield. The process involves the same basic steps as laboratory synthesis but is scaled up with optimized reaction conditions, including temperature control and the use of high-purity reagents to ensure product consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl undecafluorocyclohexanecarboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products
Substitution: Fluorinated amines or thiols.
Reduction: Undecafluorocyclohexanol.
Hydrolysis: Undecafluorocyclohexanecarboxylic acid and methanol.
Applications De Recherche Scientifique
Methyl undecafluorocyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its use in imaging agents and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, including coatings and lubricants, due to its chemical resistance and thermal stability.
Mécanisme D'action
The mechanism by which methyl undecafluorocyclohexanecarboxylate exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and stability, allowing it to interact with various molecular targets. In biological systems, it can interact with lipid membranes and proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorocyclohexane: Similar in structure but lacks the ester group.
Methyl perfluorooctanoate: Another fluorinated ester with a different carbon chain length.
Trifluoromethylcyclohexane: Contains fewer fluorine atoms and different chemical properties.
Uniqueness
Methyl undecafluorocyclohexanecarboxylate is unique due to its high degree of fluorination and the presence of an ester group, which imparts distinct chemical and physical properties. Its stability, resistance to degradation, and potential for various applications make it a valuable compound in both research and industrial contexts.
Propriétés
IUPAC Name |
methyl 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F11O2/c1-21-2(20)3(9)4(10,11)6(14,15)8(18,19)7(16,17)5(3,12)13/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATSXFGMAUAPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F11O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-bromo-N-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B3041427.png)











